1,1,1,3,3,3-六氟丙烷-2-基 4-(3-苯氧基苄基)哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

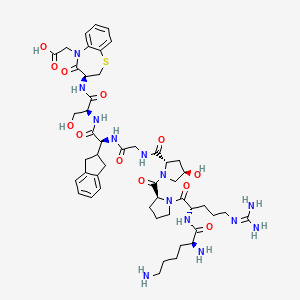

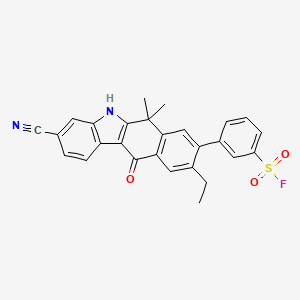

“1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate” is an organofluorine compound . It is functionally related to a propan-2-ol . It is a sterically hindered, weakly σ-donating and strongly π-accepting ligand .

Synthesis Analysis

The compound can be synthesized by reacting 1,1,1,3,3,3-hexafluoropropanol with phosgene, followed by a reaction with 3-(1-benzyl-1H-pyrazol-3-yl)azetidine hydrochloride . This results in a radiochemical yield based on CO2 .Molecular Structure Analysis

The molecular formula of the compound is C21H20F6N2O3 . The exact mass is 462.13781148 g/mol . The compound has a topological polar surface area of 42 Ų .Chemical Reactions Analysis

This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .Physical And Chemical Properties Analysis

The compound has a molecular weight of 462.4 g/mol . It has a XLogP3-AA value of 5.3 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 10 hydrogen bond acceptor count . It has 6 rotatable bonds .科学研究应用

Inhibitor of Monoacylglycerol Lipase (MAGL)

JW 642 is known to be an inhibitor of monoacylglycerol lipase (MAGL). It has been shown to inhibit the human, mouse, and rat enzymes with IC50s of 3.7, 7.6, and 14 nM respectively . This property makes it a valuable tool in the study of the role of MAGL in various biological processes.

Selectivity Over Fatty Acid Amide Hydrolase (FAAH)

JW 642 is selective for MAGL over fatty acid amide hydrolase (FAAH). The IC50s for the human, mouse, and rat FAAH enzymes are 20.6, 31, and 14 µM respectively . This selectivity can be useful in studies where the specific inhibition of MAGL is required without affecting FAAH activity.

Selectivity Over α/β-Hydrolase Domain-Containing Protein 6 (ABHD6)

In addition to its selectivity over FAAH, JW 642 also shows selectivity over α/β-hydrolase domain-containing protein 6 (ABHD6). The IC50s for the mouse and rat ABHD6 enzymes are 107 and 50 nM respectively . This further enhances its utility in studies requiring specific MAGL inhibition.

Neuroscience Research

Given its role as a MAGL inhibitor, JW 642 has potential applications in neuroscience research. The endocannabinoid system, which includes MAGL, plays a crucial role in various neurological functions and disorders .

Cannabinoid Research

JW 642 can also be used in cannabinoid research. By inhibiting MAGL, it can affect the levels of 2-arachidonoylglycerol (2-AG), a key endocannabinoid, thereby influencing the cannabinoid system .

Oxygen Reduction Reaction (ORR) Catalyst

Interestingly, JW 642 has been mentioned in a study related to the oxygen reduction reaction (ORR). Although the exact role of JW 642 in this context is not clear from the available information, it suggests potential applications in electrochemistry .

作用机制

Target of Action

The primary target of JW 642 is monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of monoacylglycerols into glycerol and fatty acids .

Mode of Action

JW 642 acts as a potent inhibitor of MAGL, displaying IC50 values of 7.6, 14, and 3.7 nM for inhibition of MAGL in mouse, rat, and human brain membranes, respectively . It is selective for MAGL, requiring much higher concentrations to effectively inhibit fatty acid amide hydrolase activity .

Biochemical Pathways

By inhibiting MAGL, JW 642 affects the metabolic pathway of monoacylglycerols. This results in the accumulation of monoacylglycerols and a decrease in the levels of free fatty acids and glycerol .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability.

Result of Action

The inhibition of MAGL by JW 642 leads to an increase in the levels of monoacylglycerols and a decrease in the levels of free fatty acids and glycerol . This can have various molecular and cellular effects, depending on the specific biological context.

安全和危害

属性

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F6N2O3/c22-20(23,24)18(21(25,26)27)32-19(30)29-11-9-28(10-12-29)14-15-5-4-8-17(13-15)31-16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSCNEOUWSVZEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043079 |

Source

|

| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |

CAS RN |

1416133-89-5 |

Source

|

| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Can we quantify the inhibitory effect of JW642 on MAGL using the presented research?

A2: Yes, the study utilized Lassen's graphical analysis to determine the inhibitory potency of JW642. The results revealed that a plasma concentration of 126 ng/mL of JW642 was sufficient to achieve 50% inhibition of specific [18F]T-401 binding to MAGL (IC50). [] This quantification provides valuable insight into the effectiveness of JW642 in blocking MAGL activity in vivo.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)

![7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B608200.png)

![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)